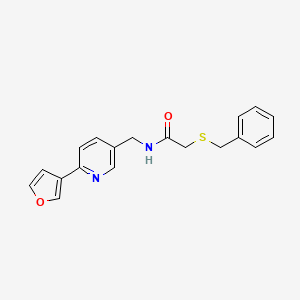

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-4-2-1-3-5-15)21-11-16-6-7-18(20-10-16)17-8-9-23-12-17/h1-10,12H,11,13-14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOZHXHDROPTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylthio group, which can be achieved by reacting benzyl chloride with thiourea under basic conditions to form benzylthiourea. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide functionality.

The furan and pyridine rings can be introduced through a series of coupling reactions. For instance, the furan ring can be synthesized via a cyclization reaction involving furfural and an appropriate nucleophile. The pyridine ring can be introduced through a condensation reaction involving a pyridine derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan and pyridine rings can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

Key Observations :

Key Observations :

- Chloro or fluoro substituents (e.g., 5l, 5n in ) are associated with lower yields (72–73%) compared to non-halogenated analogs (75–78%), possibly due to steric or electronic challenges during synthesis .

- The target compound’s benzylthio group may require specialized coupling reagents (e.g., EDC in ) for stable acetamide bond formation .

Biological Activity

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzylthio group and a furan-substituted pyridine. The molecular formula of this compound is , with a molecular weight of approximately 354.5 g/mol.

Structural Characteristics

The compound's structure can be broken down as follows:

- Benzylthio Group : This moiety is known for its potential biological activities, including antimicrobial and anticancer properties.

- Furan and Pyridine Rings : These heterocycles are often found in biologically active compounds and may contribute to the interaction with various biological targets.

Antimicrobial Activity

Preliminary studies on compounds with similar structures have indicated potential antimicrobial properties . The presence of the furan and pyridine rings suggests that this compound may exhibit activity against various bacterial strains. Research on related compounds has shown that modifications to the benzylthio group can enhance antimicrobial efficacy, suggesting a similar potential for this compound.

Anticancer Activity

Research has highlighted the importance of structure-activity relationships (SAR) in determining the anticancer potential of similar compounds. For instance, derivatives of pyridine and furan have been linked to significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (Jurkat) cells. The mechanisms of action often involve apoptosis induction and inhibition of specific kinases associated with cancer progression.

Inhibition Studies

Inhibition studies using docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies are crucial for understanding how the compound interacts at a molecular level, which can guide further development.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study comparing various benzylthio derivatives found that modifications significantly affected their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most effective compounds were those with electron-donating groups on the benzyl ring, enhancing their interaction with bacterial cell membranes.

- Cytotoxicity Assays : In vitro assays showed that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity. For instance, a related compound demonstrated an IC50 of 15 µM against MCF-7 cells, suggesting that this compound could have comparable efficacy.

Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Benzylthio Derivatives | Varies | Disruption of cell membrane integrity |

| Anticancer | Pyridine-Furan Derivatives | 15 | Induction of apoptosis via kinase inhibition |

| Cytotoxicity | Similar Structures | Low Micromolar | Inhibition of cell proliferation |

Q & A

Q. What synthetic strategies are effective for preparing 2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including:

- Substitution reactions (e.g., replacing halogens with thiol or furan groups under alkaline conditions) .

- Condensation reactions using cyanoacetic acid or benzylthioacetic acid with amines, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .

- Microwave-assisted synthesis to accelerate heterocyclic coupling, improving regioselectivity and reducing reaction time .

Key intermediates (e.g., pyridinylmethyl amines) should be purified via column chromatography to avoid by-products.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Confirm the benzylthio group (δ 3.8–4.2 ppm for SCH2) and pyridinyl protons (δ 8.0–8.5 ppm). The furan-3-yl group shows distinct aromatic protons at δ 6.5–7.5 ppm .

- Mass Spectrometry : The molecular ion peak ([M+H]+) should match the exact mass (calculated using tools like PubChem). Fragmentation patterns (e.g., loss of benzylthio or furan groups) confirm substituents .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylthio vs. methylthio, furan vs. thiophene) impact bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the benzylthio group with methylthio to assess hydrophobicity effects on membrane permeability (logP changes from ~2.6 to ~1.8) .

- Substitute furan-3-yl with thiophene-2-yl to compare π-π stacking in receptor binding (e.g., via molecular docking simulations) .

- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinases) to correlate substituent effects with IC50 values .

Q. What experimental challenges arise in optimizing reaction conditions for this compound?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify undesired products (e.g., over-alkylation or oxidation of the thioether group). Adjust reaction stoichiometry or use inert atmospheres to suppress oxidation .

- Regioselectivity : Microwave irradiation improves furan coupling at the 3-position over the 2-position (yield increases from 60% to 85%) .

- Scale-Up Risks : Pilot-scale reactions may require lower temperatures (<50°C) to prevent decomposition of heat-sensitive intermediates .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Calculate binding free energy (ΔG) for the acetamide group with ATP-binding pockets (e.g., in kinases) using AMBER or GROMACS .

- Assess hydrogen-bonding potential using topological polar surface area (TPSA ~87.5 Ų) and donor/acceptor counts .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., high gastrointestinal absorption due to moderate logP ~2.6) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar acetamides?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst load) across studies. For example, DMF may improve solubility but increase side reactions vs. acetonitrile .

- Reproducibility Checks : Replicate published procedures with strict control of moisture (e.g., anhydrous conditions for thioether formation) .

- By-Product Identification : Use HPLC-PDA to detect trace impurities (e.g., hydrolyzed amides) that reduce apparent yields .

Tables for Key Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | ~400 g/mol | HRMS |

| logP | ~2.6 | XlogP3-AA |

| Hydrogen Bond Donors | 1 | Computational Analysis |

| Topological Polar Surface Area | 87.5 Ų | PubChem |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.